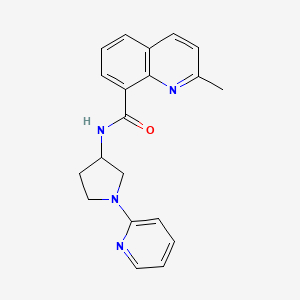

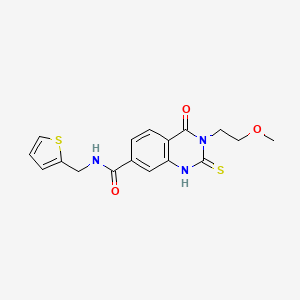

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

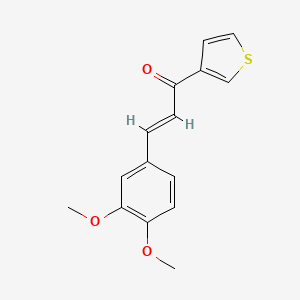

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring.

Synthesis Analysis

Thiophene synthesis often involves reactions with sulfur or sulfur-containing compounds . For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K can yield a variety of substituted thiophenes . Quinazoline synthesis, on the other hand, often involves the condensation of anthranilic acid derivatives with amidines or guanidines.Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Quinazoline has a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis

Thiophene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Quinazoline can also participate in a variety of reactions, including ring-opening reactions, ring-closure reactions, and substitutions.Physical And Chemical Properties Analysis

As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of the specific compound would depend on its exact structure and substituents.Applications De Recherche Scientifique

Synthesis and Characterization

Compounds similar to the specified chemical structure have been synthesized and characterized, focusing on their potential as building blocks for further chemical transformations. For example, the synthesis of novel compounds through reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of various cyclic and acyclic derivatives, showcases the potential of such compounds for creating new chemical entities with possibly unique properties (Rutkauskas, Kantminienė, & Beresnevieius, 2008).

Pharmacological Applications

Research into structurally related compounds reveals potential pharmacological applications, including anti-inflammatory and analgesic properties. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been explored for their cyclooxygenase inhibitory activity, demonstrating significant analgesic and anti-inflammatory effects, suggesting that compounds with a similar structure may also possess these pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifolate and Antitumor Activities

Compounds featuring the quinazoline moiety, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been investigated as nonclassical antifolate inhibitors of thymidylate synthase, showcasing antitumor and antibacterial potential. These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment and as antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Cytotoxicity and Anticancer Research

Further, quinazoline derivatives have been explored for their cytotoxic effects against cancer cells, providing valuable insights into the design of new anticancer agents. The synthesis and evaluation of these compounds against various cancer cell lines can inform the development of more effective treatments (Hassan, Hafez, & Osman, 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate, followed by cyclization to form the quinazoline ring and subsequent carboxylation to form the carboxamide group.", "Starting Materials": [ "2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid", "thiophen-2-ylmethyl isocyanate" ], "Reaction": [ "Step 1: Reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate to form the quinazoline ring.", "Step 3: Carboxylation of the quinazoline ring to form the carboxamide group." ] } | |

Numéro CAS |

422528-08-3 |

Formule moléculaire |

C17H17N3O3S2 |

Poids moléculaire |

375.46 |

Nom IUPAC |

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24) |

Clé InChI |

KINDXIQXJUBOMQ-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)